molecular formula C8H9NO5S B1595648 2-(3-Nitrophenylsulfonyl)ethanol CAS No. 41687-30-3

2-(3-Nitrophenylsulfonyl)ethanol

Cat. No.: B1595648
CAS No.: 41687-30-3
M. Wt: 231.23 g/mol
InChI Key: VMORQDKKMBAQPJ-UHFFFAOYSA-N
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Description

2-(3-Nitrophenylsulfonyl)ethanol is a chemical compound with the molecular formula C8H9NO5S. It is also known by other names such as this compound and 3-nitrophenyl-β-hydroxyethyl sulfone . This compound is characterized by the presence of a nitrophenyl group attached to a sulfonyl group, which is further connected to an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenylsulfonyl)ethanol typically involves the reaction of 3-nitrobenzenesulfonyl chloride with ethanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-nitrobenzenesulfonyl chloride+ethanolEthanol, 2-[(3-nitrophenyl)sulfonyl]-+HCl\text{3-nitrobenzenesulfonyl chloride} + \text{ethanol} \rightarrow \text{this compound} + \text{HCl} 3-nitrobenzenesulfonyl chloride+ethanol→Ethanol, 2-[(3-nitrophenyl)sulfonyl]-+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenylsulfonyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

2-(3-Nitrophenylsulfonyl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenylsulfonyl)ethanol involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The sulfonyl group enhances the compound’s solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-[(4-nitrophenyl)sulfonyl]-: Similar structure but with the nitro group in the para position.

    Ethanol, 2-[(2-nitrophenyl)sulfonyl]-: Similar structure but with the nitro group in the ortho position.

    Ethanol, 2-[(3-chlorophenyl)sulfonyl]-: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2-(3-Nitrophenylsulfonyl)ethanol is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological targets. The presence of both nitro and sulfonyl groups provides a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

2-(3-nitrophenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c10-4-5-15(13,14)8-3-1-2-7(6-8)9(11)12/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMORQDKKMBAQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068343
Record name Ethanol, 2-[(3-nitrophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41687-30-3
Record name 2-[(3-Nitrophenyl)sulfonyl]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41687-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-((3-nitrophenyl)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041687303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[(3-nitrophenyl)sulfonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[(3-nitrophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-nitrophenyl)sulphonyl]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(Phenylsulfonyl)-ethanol (2.5 g; 13 mmol) was dissolved in 5.5 ml of conc. sulphuric acid and treated in portions with potassium nitrate (2 g; 20 mmol). The reaction mixture was heated for 2 hours at 90° C., then poured onto ice and potassium carbonate was added. The mixture was extracted several times with ethyl acetate and the combined organic layers were concentrated to obtain 0.9 g (3.9 mmol, 30% yield) of 2-(3-nitro-phenylsulfonyl)-ethanol as a yellow solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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